7-chloro-5-methylbenzofuran-3(2H)-one
CAS No.: 3261-10-7
Cat. No.: VC7012891
Molecular Formula: C9H7ClO2
Molecular Weight: 182.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3261-10-7 |
---|---|
Molecular Formula | C9H7ClO2 |
Molecular Weight | 182.6 |
IUPAC Name | 7-chloro-5-methyl-1-benzofuran-3-one |
Standard InChI | InChI=1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 |
Standard InChI Key | TTWBRSXCYFWVFJ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=C1)Cl)OCC2=O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 7-chloro-5-methylbenzofuran-3(2H)-one reflects its substitution pattern: a chlorine atom at position 7, a methyl group at position 5, and a ketone oxygen at position 3. Its molecular formula is C₁₀H₇ClO₂, with a molecular weight of 194.61 g/mol . The benzofuran core consists of a benzene ring fused to a furan moiety, with the ketone group introducing planarity to the structure.
Spectroscopic Signatures
Infrared (IR) spectroscopy of analogous benzofuran-3-ones reveals characteristic absorptions:
Nuclear magnetic resonance (NMR) data from similar compounds provide further structural insights:
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¹H NMR: Methyl groups resonate at δ 2.21–2.26 ppm, while aromatic protons appear as doublets between δ 7.11–7.86 ppm .
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¹³C NMR: The carbonyl carbon typically appears at δ 190–200 ppm, with aromatic carbons in the δ 110–150 ppm range .
Synthetic Methodologies
Friedel-Crafts Acylation
A proven route to benzofuran-3-ones involves Friedel-Crafts cyclization. For example, 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione synthesis employs aluminum chloride (AlCl₃) as a catalyst in dichloroethane at 55–70°C . Adapting this method:
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Starting material: 4-chloroaniline derivatives.
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Cyclization: AlCl₃ (2.5–3.0 equivalents) facilitates ring closure .
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Workup: Acidic hydrolysis (3–6N HCl) followed by solvent extraction .
Table 1: Optimized Reaction Conditions
Parameter | Value |
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Catalyst (AlCl₃) | 2.5–3.0 equivalents |
Temperature | 55–70°C |
Reaction Time | 4–6 hours |
Yield | 60–75% (estimated) |
Condensation Reactions
Substituted benzofuran-3-ones can be synthesized via Knoevenagel condensation. For instance, 2-(2-butyl-4-chloroimidazol-5-yl-methylene)-benzofuran-3-ones were prepared by reacting benzofuran-3-ones with imidazole aldehydes in acetic acid . This method could be adapted for 7-chloro-5-methyl derivatives using appropriate methyl-substituted reactants.
Physicochemical Properties
Solubility Profile
Benzofuran-3-ones generally show:
Table 2: Predicted Solubility
Solvent | Solubility (mg/mL) |
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DMSO | >50 |
Ethanol | 10–20 |
Water | <1 |
Biological Activity and Applications
Material Science Applications
Chlorinated benzofurans exhibit:
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